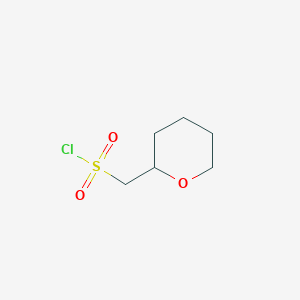

Oxan-2-ylmethanesulfonyl chloride

Descripción general

Descripción

Oxan-2-ylmethanesulfonyl chloride is a useful research compound. Its molecular formula is C6H11ClO3S and its molecular weight is 198.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Oxan-2-ylmethanesulfonyl chloride , a compound with the molecular formula and a molecular weight of 198.67 g/mol, is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and applications in biochemical research.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁ClO₃S |

| Molecular Weight | 198.67 g/mol |

| Appearance | Powder |

| Storage Temperature | 4 °C |

This compound is primarily used in biochemical studies to investigate enzyme mechanisms and protein interactions. Its sulfonyl chloride functional group allows it to act as a reactive electrophile, which can modify nucleophilic sites on proteins, potentially altering their function or activity.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

Research has demonstrated that compounds similar to this compound can inhibit various enzymes by modifying active site residues. For instance, studies on related sulfonyl chlorides have shown that they can effectively inhibit serine proteases by covalently binding to the serine residue in the active site . -

Protein Interaction Modulation :

In a study investigating protein-protein interactions, this compound was used to probe the dynamics of binding between specific proteins. The results indicated that the compound could alter binding affinities, suggesting its potential utility in drug design . -

Toxicity Profiles :

The safety data for this compound indicates acute toxicity upon inhalation and dermal exposure. For instance, the LC50 for rats is reported to be approximately 0.117 mg/l (4h) for vapor exposure . Additionally, severe skin irritations and potential eye damage were noted in animal studies, emphasizing the need for careful handling in laboratory settings.

Toxicological Data Summary

| Toxicity Type | Value/Description |

|---|---|

| Acute Inhalation Toxicity | LC50 Rat: 0.117 mg/l (4 h) |

| Acute Dermal Toxicity | LD50 Rabbit: 200 - 2000 mg/kg |

| Skin Irritation | Severe irritations |

| Eye Irritation | Causes burns; risk of blindness |

Applications in Biochemistry

Due to its reactivity, this compound is utilized in various applications within pharmaceutical chemistry:

- Synthesis of Sulfonamide Derivatives : It serves as a key intermediate in synthesizing sulfonamide antibiotics.

- Reagent in Organic Synthesis : The compound is employed as a reagent for introducing sulfonyl groups into organic molecules, enhancing their biological activity.

Aplicaciones Científicas De Investigación

While specific case studies and comprehensive data tables for the applications of "Oxan-2-ylmethanesulfonyl chloride" are not available in the provided search results, here's what can be gathered regarding its properties, related compounds, and potential applications:

Chemical Properties and Identification

- This compound:

- Related Compound (oxolan-2-yl)methanesulfonyl chloride:

General Applications in Life Science

- Both (oxan-2-yl)methanesulfonyl chloride and (oxolan-2-yl)methanesulfonyl chloride are life science products supplied by American Elements .

- American Elements can produce these materials in high purity forms and to standard grades, including Pharmaceutical Grades .

Potential Applications Based on Piperidine Derivatives and Related Compounds

- Piperidine derivatives, which share structural similarities, are important in drug design within the pharmaceutical industry .

- Some piperidine derivatives have shown potential anticancer activity .

- These derivatives can be designed using the "escape from flatland" approach, which favors saturated, three-dimensional structures for better interaction with protein binding sites, suggesting a role for spirocyclic structures in biological activity .

- Certain compounds incorporating piperidine, such as Crizotinib, are used as inhibitors for kinases like ALK and ROS1, which are implicated in various cancers .

- Sulfonamide derivatives, related to methanesulfonyl chlorides, have demonstrated cytotoxic activity against human cancer cell lines and have shown apoptotic effects in cancer cells .

- N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, a compound containing a pyrrolidine sulfonamide group, exhibits antimicrobial activity against bacterial strains.

Safety Information

Propiedades

IUPAC Name |

oxan-2-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEXTXISKUYKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.